N-(diphenylmethyl)butanamide
Description
N-(Diphenylmethyl)butanamide is a carboxamide derivative featuring a diphenylmethyl (benzhydryl) group attached to the nitrogen atom of a butanamide backbone. The diphenylmethyl group confers significant steric bulk and lipophilicity, which can enhance membrane permeability and bioavailability in pharmaceutical contexts .
The molecular formula of the base compound is inferred as C₁₇H₁₇NO, with a butanamide chain (-CH₂CH₂CH₂CONH-) linked to the benzhydryl moiety. Substituents on the phenyl rings or modifications to the amide group can drastically alter physicochemical and biological properties.
Properties
IUPAC Name |
N-benzhydrylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-9-16(19)18-17(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,17H,2,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNNOULMGRYNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)butanamide typically involves the reaction of butanoyl chloride with diphenylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Butanoyl chloride+Diphenylmethylamine→this compound+HCl
The reaction is usually conducted at low temperatures to control the rate of reaction and to minimize side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(diphenylmethyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)butanamide involves its interaction with specific molecular targets. The diphenylmethyl group can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The amide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can affect various biochemical pathways, depending on the specific target proteins involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
Chlorinated Derivatives
- N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109): Molecular Formula: C₂₅H₂₀ClN Melting Point: 131.4°C (ethanol) or 121°C (benzene) .
Brominated and Trifluoromethyl Derivatives
N-[(2-Bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T131) :
N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134) :
Methoxy and Nitro Derivatives
Modifications to the Amide Backbone
Heterocyclic Amine Replacements
- N-[(2-Chlorophenyl)diphenylmethyl]-1,3-benzothiazol-2-amine (T103) :
Extended Chains and Stereochemistry
- (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide: Molecular Formula: C₂₇H₃₈N₄OS Additional methyl groups and stereochemical complexity (S/R configurations) influence conformational stability and target selectivity .
Physicochemical Properties
- Melting Points : Halogenated derivatives (e.g., T109, T103) generally exhibit higher melting points (>120°C) due to increased crystallinity from halogen-mediated intermolecular forces .
- Lipophilicity : Trifluoromethyl and bromo substituents (e.g., T134, T131) enhance logP values, favoring blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
